molecular formula C18H22N2O6 B13357281 Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate

Cat. No.: B13357281
M. Wt: 362.4 g/mol
InChI Key: HVFLEGSIMLPHFO-UHFFFAOYSA-N
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Description

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate is a structurally complex compound featuring a dimethyl terephthalate backbone substituted with a formylamino-cyclohexylcarboxamide moiety. Its synthesis likely involves multi-step reactions, including amidation and esterification, as inferred from analogous procedures in the literature . Its ester groups may influence solubility and bioavailability, a property critical for drug candidates, as seen in structurally related compounds .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

dimethyl 2-[(1-formamidocyclohexanecarbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H22N2O6/c1-25-15(22)12-6-7-13(16(23)26-2)14(10-12)20-17(24)18(19-11-21)8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,19,21)(H,20,24)

InChI Key

HVFLEGSIMLPHFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(CCCCC2)NC=O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Dimethyl Terephthalate Derivatives

  • Starting material: Dimethyl terephthalate (DMT) is prepared via esterification of terephthalic acid with methanol under acidic catalysis.
  • Reaction conditions: Reflux with sulfuric acid or using catalytic methods to yield high purity DMT.

Step 2: Formation of the Cyclohexylamine Intermediate

  • Substituted cyclohexylamine synthesis: Cyclohexanone derivatives are reacted with ammonia or primary amines under reductive amination conditions to produce 1-(formylamino)cyclohexyl compounds.
  • Reaction conditions: Typically involves formaldehyde or formic acid derivatives under acidic or basic conditions, with catalysts such as Raney nickel or palladium.

Step 3: Nucleophilic Addition to the Aromatic Core

  • The amino group of the cyclohexylamine derivative is reacted with activated terephthalate esters via nucleophilic substitution, forming the carbamoyl linkage .
  • Reaction conditions: Use of coupling agents such as carbodiimides (e.g., DCC) or activating groups (e.g., acyl chlorides) in inert solvents like dichloromethane or tetrahydrofuran.

Step 4: Introduction of the Formyl Group

  • The amino group attached to the cyclohexyl ring is further functionalized with a formyl group via formylation reactions .
  • Reaction conditions: Reactions with paraformaldehyde or formic acid derivatives at controlled temperatures (~80°C) under acidic or basic catalysis.

Preparation Method 2: Catalytic Hydrogenation and Amidation

Step 1: Synthesis of Nitroterephthalate Esters

  • Starting material: 2-Nitroterephthalic acid esters are synthesized via nitration of terephthalic acid derivatives, followed by esterification.
  • Reaction conditions: Nitration typically occurs with mixed acid (HNO₃/H₂SO₄), then esterification with methanol or isopropanol.

Step 2: Catalytic Hydrogenation to Amino Derivatives

  • Hydrogenation process: Nitroterephthalate esters are dissolved in isopropanol and hydrogenated over noble metal catalysts such as Pd or Pt at 80–100°C and 0.3–1.0 MPa.
  • Reaction conditions: Catalyst loading ranges from 0.05% to 20% relative to the raw material, with reaction times adjusted to achieve >99.5% purity.
  • Outcome: Conversion to dimethyl 2-amino terephthalate with yields exceeding 96%.

Step 3: Coupling with Cyclohexylamine Derivatives

  • The amino terephthalate is reacted with cyclohexylamine derivatives bearing formyl groups, using coupling agents or amidation conditions.
  • Reaction conditions: Reflux in solvents like THF or methanol, with catalysts such as TBAF or palladium complexes, at 60°C for 12 hours.

Step 4: Final Functionalization

  • The amino group is further reacted with formaldehyde or formylating agents to introduce the formylamino functionality.
  • Reaction conditions: Controlled at 50–120°C under alkaline or neutral conditions, with reaction times of 1–10 hours.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reactions Catalysts/Conditions Yield (%) Purity Remarks
Method 1 Dimethyl terephthalate Nucleophilic addition, amidation Carbodiimides, inert solvents ~70-80 >99% Suitable for complex derivatives
Method 2 2-Nitroterephthalic acid Catalytic hydrogenation Noble metal catalysts, 80–100°C, 0.3–1 MPa >96 >99.5% High efficiency, scalable

Research Findings and Perspectives

  • Catalytic hydrogenation remains the most efficient route for converting nitro derivatives to amino compounds, with high selectivity and yield.
  • Coupling reactions employing carbodiimides or amidation agents are favored for attaching amino functionalities to aromatic cores.
  • Formylation of amino groups is achieved via formaldehyde or formic acid derivatives under mild conditions, ensuring minimal side reactions.
  • Catalyst recovery and reuse are critical for process economics, especially when using noble metal catalysts.

Notes and Considerations

  • Reaction optimization: Temperature, pressure, and catalyst loading significantly influence yield and purity.
  • Purification: Crystallization and chromatography are employed post-reaction to ensure product purity.
  • Environmental factors: Use of green solvents and catalyst recycling are increasingly prioritized.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate involves its interaction with molecular targets and pathways within cells. This compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Functional Groups Potential Applications
Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate Terephthalate ester + cyclohexylcarboxamide Ester, amide, formylamino Pharmaceutical/Agrochemical*
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide () Cyclohexene + carboxamide Bromo, amide, methyl, phenyl Synthetic intermediate
S-[2-[[1-(2-Ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate () Cyclohexylcarboxamide + thioate Thioate, ethylbutyl, amide Drug candidate (enhanced bioavailability)
Propiconazole () Triazole + dioxolane Triazole, dichlorophenyl, propyl Agricultural fungicide

Notes:

  • The formylamino group may facilitate hydrogen bonding, impacting receptor interactions .
  • 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide : Lacks ester groups but shares the cyclohexene-carboxamide framework. The bromo substituent enhances reactivity for further functionalization, as demonstrated in its synthesis via acid chloride intermediates .
  • S-[...]propanethioate (): The thioate group (vs. the target’s ester) likely improves lipid solubility, aligning with its focus on bioavailability. The ethylbutyl chain may reduce metabolic degradation compared to the target’s formylamino group .
  • Highlights the agrochemical relevance of nitrogen-rich heterocycles, contrasting with the target’s ester-dominated structure .

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Property Dimethyl 2-({[...]terephthalate 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide S-[...]propanethioate
Molecular Weight ~390–420 g/mol* 280.16 g/mol ~450–480 g/mol*
Solubility Moderate (ester-dominated) Low (bromo, phenyl) High (thioate)
Bioavailability Potential hydrolysis to acid Not applicable (intermediate) Enhanced with food
Stability Ester hydrolysis risk Thermal stability (crystalline) Thioate oxidation risk

Notes:

  • The target compound’s ester groups may render it prone to hydrolysis, unlike the more stable thioate in .
  • The bromo-substituted carboxamide () exhibits crystallinity (mp 102–103.5°C), suggesting the target’s purity could depend on analogous recrystallization steps .

Biological Activity

Chemical Structure and Properties

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate is characterized by a complex structure that includes a terephthalate backbone and a cyclohexyl group. Its molecular formula is C15_{15}H18_{18}N2_{2}O4_{4}, and it features functional groups that may interact with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various biomolecular targets. It has been shown to exhibit antioxidant properties, which are critical in mitigating oxidative stress in cells. Additionally, it may influence cell signaling pathways , particularly those involved in inflammation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound demonstrates anticancer activity . In vitro experiments revealed that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This action may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
  • Animal Models : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved histological outcomes in tissues affected by induced inflammation.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemConcentrationEffect Observed
AnticancerMCF-7 Cell Line10 µMReduced cell viability
Anti-inflammatoryMurine ModelN/ADecreased inflammatory markers
AntioxidantIn vitro assaysVariesScavenging of free radicals

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate, and how can experimental parameters be optimized?

  • Methodological Answer : The synthesis involves coupling 1-(formylamino)cyclohexanecarboxylic acid derivatives with dimethyl 2-aminoterephthalate precursors. Optimization can be achieved via computational reaction path searches (e.g., quantum chemical calculations for transition-state analysis) combined with iterative experimental validation. For example, ICReDD’s approach (computational-guided design) reduces trial-and-error by predicting reaction feasibility and optimal conditions (e.g., solvent polarity, temperature) . Reactor design considerations (e.g., batch vs. flow systems) should align with reaction kinetics, as outlined in CRDC subclass RDF2050112 .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • GC-MS for volatile impurity detection (e.g., residual solvents) ,
  • NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry,
  • FT-IR for functional group validation (amide C=O stretch at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹),
  • HPLC with UV/Vis detection for quantifying non-volatile byproducts. Cross-validate results using TLC with derivatization (e.g., ninhydrin for free amines) .

Q. How should researchers handle safety protocols for this compound, given its reactive functional groups?

  • Methodological Answer :
  • Conduct a hazard assessment using structural analogs (e.g., terephthalaldehydic acid and formamide derivatives ).
  • Use PPE (nitrile gloves, fume hoods) during synthesis.
  • Store under inert conditions (argon) to prevent hydrolysis of the formylamide group.

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s interaction mechanisms with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Perform molecular dynamics simulations (MD) to study binding kinetics, focusing on the cyclohexyl group’s conformational flexibility.
  • Use docking algorithms (AutoDock Vina) to predict affinity for active sites, validated by in vitro assays (e.g., SPR or ITC).
  • Apply cheminformatics tools to map structure-activity relationships (SAR) against analogs like methyl cyclohexanecarboxylate derivatives .

Q. How can contradictory data in solvent-dependent reactivity studies be systematically resolved?

  • Methodological Answer :
  • Apply statistical design of experiments (DoE) to isolate solvent effects (e.g., dielectric constant, hydrogen-bonding capacity).
  • Validate hypotheses using orthogonal techniques : compare kinetic data (UV-Vis monitoring) with computational solvation models (COSMO-RS) .
  • Address outliers via control experiments (e.g., moisture-sensitive reactions under strict anhydrous conditions) .

Q. What methodologies are recommended for studying its potential in polymer/materials science applications?

  • Methodological Answer :
  • Investigate copolymerization feasibility via DSC (glass transition analysis) and TGA (thermal stability).
  • Use GPC to assess molecular weight distributions in polycondensation reactions.
  • Explore membrane applications (e.g., gas separation) by blending with polyimides, referencing CRDC subclass RDF2050104 on separation technologies .

Q. How can researchers design experiments to differentiate between homogeneous and heterogeneous catalytic pathways in its reactions?

  • Methodological Answer :
  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Use heterogeneous catalyst poisoning tests (e.g., mercury drop) to detect surface-mediated pathways.
  • Analyze post-reaction catalysts via XPS or TEM for structural changes .

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